molecular formula C8H15BrO B13080268 [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane

[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane

Cat. No.: B13080268
M. Wt: 207.11 g/mol
InChI Key: IYYAKMVHSLTPNG-UHFFFAOYSA-N
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Description

[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane is a cyclobutane derivative featuring a brominated tert-butyl ether substituent. The cyclobutane core introduces significant ring strain due to its four-membered structure, which influences its reactivity and physical properties. This compound’s synthesis likely faces challenges common to cyclobutane systems, such as stereochemical control and regioselectivity during ring formation .

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

(1-bromo-2-methylpropan-2-yl)oxycyclobutane

InChI

InChI=1S/C8H15BrO/c1-8(2,6-9)10-7-4-3-5-7/h7H,3-6H2,1-2H3

InChI Key

IYYAKMVHSLTPNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CBr)OC1CCC1

Origin of Product

United States

Preparation Methods

Synthesis of the Brominated Alkyl Precursor: 1-Bromo-2-methylpropane

The brominated alkyl portion, 1-bromo-2-methylpropane, is typically prepared by the reaction of isobutanol with hydrobromic acid in the presence of sulfuric acid as a catalyst. The process involves:

  • Mixing isobutanol with 48% hydrobromic acid.
  • Slowly adding sulfuric acid to the mixture.
  • Heating the reaction mixture at 90–95 °C for 12–16 hours.
  • Gradual increase of temperature to 100–140 °C to distill off the product.
  • Extraction and purification steps involving methylene chloride and sodium bicarbonate washes.
  • Final distillation through a Kirschner column to isolate pure 1-bromo-2-methylpropane with yields around 42.9% and purity above 99%.
Parameter Details
Starting Material Isobutanol (300 g, 4.047 mol)
Reagents 48% Hydrobromic acid (1800 g), Sulfuric acid (400 g)
Reaction Temperature 90–95 °C initially, then 100–140 °C
Reaction Time 12–16 hours
Purification Extraction with methylene chloride, washing, distillation
Yield 42.9%
Purity (GC) ~99.2%

Formation of the Cyclobutane Ether Moiety

The cyclobutane ring in [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane is introduced via etherification with cyclobutanol or cyclobutane derivatives. The key steps include:

  • Synthesis of cyclobutane ring systems commonly achieved by [2+2] cycloaddition reactions of alkenes.
  • Etherification reaction between cyclobutanol and the brominated alkyl group or its precursor under appropriate catalytic conditions to form the ether bond.

While direct literature on the exact etherification to form [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane is limited, analogous methods for similar cyclobutane ethers involve:

  • Using strong bases or acid catalysts to promote nucleophilic substitution.
  • Reaction conditions optimized to avoid ring opening or rearrangement of the strained cyclobutane ring.
  • Purification by chromatography or crystallization to isolate the target ether.

Direct Synthesis Route for [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane

A plausible synthetic route involves:

  • Preparation of 1-bromo-2-methylpropane as described in section 2.1.
  • Reaction of cyclobutanol with 1-bromo-2-methylpropane under Williamson ether synthesis conditions:
    • Deprotonation of cyclobutanol with a strong base (e.g., sodium hydride).
    • Nucleophilic substitution on 1-bromo-2-methylpropane to form the ether linkage.
  • Control of reaction temperature and solvent choice (e.g., polar aprotic solvents like DMF or DMSO) to maximize yield and minimize side reactions.
  • Purification by standard organic techniques.

Reaction Conditions and Optimization

Step Conditions Notes
Bromination of isobutanol HBr, H2SO4, 90–140 °C, 12–16 h Moderate yield; careful temperature control needed
Deprotonation of cyclobutanol NaH or similar base, inert atmosphere Prevents side reactions and ring opening
Etherification Polar aprotic solvent, reflux Williamson ether synthesis preferred
Purification Chromatography, distillation Ensures high purity for analytical use

Research Findings and Notes

  • The bromination step is well-established with reproducible yields and purity, but the overall yield is moderate due to side products such as bromo-tert-butane and bromo-sec-butane impurities.
  • Etherification involving cyclobutane rings requires mild conditions to prevent ring strain-induced decomposition.
  • Literature on brominated cyclobutane ethers is sparse, but the analogous compound [(1-bromo-2-methylpropan-2-yl)oxy]cyclopropane has been characterized structurally, suggesting similar synthetic feasibility.
  • Industrial scale-up would benefit from continuous flow reactors for the bromination step and optimized base-mediated etherification to improve yield and purity.
  • Bromine and bromo-organic compounds have been extensively reviewed for their synthetic utility, highlighting the importance of controlled bromination and substitution reactions for such compounds.

Summary Table of Preparation Steps

Stage Reaction Type Key Reagents/Conditions Yield/Purity
Bromination of isobutanol Substitution HBr, H2SO4, heat (90–140 °C) 42.9% yield, ~99% purity
Formation of cyclobutane ring [2+2] Cycloaddition Alkene precursors, photochemical or thermal Variable, literature-based
Etherification (cyclobutanol + bromide) Williamson Ether Synthesis NaH, polar aprotic solvent, reflux Dependent on conditions, typically moderate to high

This detailed analysis combines established bromination protocols with etherification strategies to provide a comprehensive preparation method for [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane. The synthesis requires careful control of reaction conditions to optimize yield and purity, with potential for industrial scale-up using continuous flow and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromo group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted cyclobutane derivatives.

    Elimination: Formation of alkenes such as cyclobutene.

    Oxidation: Formation of cyclobutanol or cyclobutanone.

Scientific Research Applications

[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

Substituents on cyclobutane rings critically impact dihedral angles, oxidation potentials, and reactivity. For example:

  • Methoxy-substituted cyclobutanes exhibit reduced dihedral angles (e.g., β = 5.21°) and lower oxidation potentials due to electron-donating effects .
  • Trifluoromethyl (CF₃)-substituted cyclobutanes display larger dihedral angles (β = 12.81°) and higher oxidation potentials, attributed to electron-withdrawing effects .
  • Brominated analogs: The bromine atom in [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane likely increases molecular polarity and oxidative stability compared to non-halogenated analogs. However, steric bulk from the 2-methylpropan-2-yl group may reduce ring strain compared to smaller substituents.

Table 1: Substituent Effects on Cyclobutane Derivatives

Compound Type Substituent Dihedral Angle (°) Oxidation Potential Trend
Methoxy-substituted -OCH₃ 5.21 Lower
CF₃-substituted -CF₃ 12.81 Higher
Target compound -O-C(CH₃)₂Br Data needed Likely moderate

Conformational Restriction and Drug-like Properties

Cyclobutanes are increasingly used in medicinal chemistry to restrict molecular conformation, improving target binding and metabolic stability . While specific data on the target compound is lacking, its brominated ether group may enhance lipophilicity and resistance to oxidative metabolism compared to hydroxyl or methyl analogs.

Reactivity and Stability

However, steric hindrance from the tert-butyl group may slow such reactions compared to less hindered analogs (e.g., 1-bromocyclobutane). Additionally, cyclobutane’s inherent ring strain could promote ring-opening reactions under thermal or acidic conditions.

Biological Activity

[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane is an organic compound characterized by its unique structure, which includes a cyclobutane ring and a bromoalkoxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial properties and applications as a synthetic building block for various biologically active compounds.

The molecular formula of [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane is C10_{10}H19_{19}BrO, with a molecular weight of approximately 235.16 g/mol. The presence of the bromo substituent enhances its reactivity, making it suitable for nucleophilic substitution reactions, which are crucial in the synthesis of more complex organic molecules .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane. Its structure allows it to interact with bacterial membranes and inhibit growth.

Case Study: Antibacterial Activity
A study assessed the antibacterial efficacy of various halogenated compounds, including [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane4060
Reference Compound (Ceftriaxone)0.14

The results indicated that while [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane displayed moderate antibacterial activity, it was less potent than ceftriaxone, a common antibiotic .

The proposed mechanism for the antibacterial activity involves disruption of bacterial cell membrane integrity, leading to increased permeability and eventual cell lysis. The bromo group is thought to play a significant role in this mechanism by enhancing lipophilicity and allowing better membrane penetration .

Synthetic Applications

[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable in the development of new pharmaceuticals.

Synthesis Pathways
Several synthetic routes have been explored for producing [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane:

  • Nucleophilic Substitution Reactions : The bromo group can be replaced by various nucleophiles to create diverse derivatives.
  • Cyclization Reactions : The compound can also participate in cyclization reactions to form more complex cyclic structures.

Comparative Analysis with Similar Compounds

To further understand the unique properties of [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeKey Characteristics
[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutaneHalogenated cycloalkaneIncreased reactivity due to iodine
[(1-Chloro-2-methylpropan-2-yl)oxy]cyclobutaneHalogenated cycloalkaneChlorine substitution alters reactivity
[(1-Bromo-3-methylbutan-2-yl)oxy]cyclobutaneHalogenated cycloalkaneDifferent alkyl chain affecting properties

This table illustrates how variations in halogenation and alkyl chain length influence the chemical behavior and biological activity of related compounds .

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